3-chloro-N-(4-fluorophenyl)benzamide
Overview
Description
Scientific Research Applications
1. Intermolecular Interactions and Polymorphic Modifications 3-Chloro-N-(4-fluorophenyl)benzamide has been a subject of interest in studies focusing on intermolecular interactions and polymorphic modifications. Research has delved into the role of different intermolecular interactions in the polymorphic modifications of this compound, highlighting how weak interactions play a vital role in the formation of different polymorphic modifications, leading to observations of conformational and packing polymorphs. These weak interactions, primarily dispersive in nature, have been quantitatively investigated, enhancing our understanding of the crystal structures of such compounds (Shukla et al., 2018).
2. Disorder and Concomitant Polymorphism The occurrence of concomitant polymorphism in derivatives of 3-chloro-N-(4-fluorophenyl)benzamide, resulting from disorder in the crystal structure, has been identified. Studies have shown that such disorder holds the molecular conformation identical across different forms, with variations brought by hydrogen bonds and weak interactions leading to packing polymorphism (Chopra & Row, 2008).
3. Antipathogenic Activity A derivative of 3-chloro-N-(4-fluorophenyl)benzamide has been synthesized and characterized for its interaction with bacterial cells. The anti-pathogenic activity of this derivative, especially against strains known for their biofilm-forming capabilities, demonstrates the potential for the development of novel anti-microbial agents with antibiofilm properties. This highlights the compound's relevance in medicinal chemistry and pharmaceutical research (Limban et al., 2011).
4. Synthesis and Spectral Properties Research has also explored the solvent-free synthesis of derivatives of 3-chloro-N-(4-fluorophenyl)benzamide, examining their spectral properties. The synthesis processes and the subsequent spectral analysis contribute to our understanding of the chemical properties of these compounds and their potential applications in various fields of chemistry (Thirunarayanan & Sekar, 2013).
5. Dimorphic Behavior and Non-Centrosymmetric Environments The dimorphic behavior of certain derivatives of 3-chloro-N-(4-fluorophenyl)benzamide has been analyzed. The cooperative interplay of strong hydrogen bonds and weak intermolecular interactions is responsible for steering the molecules to pack in noncentric environments, a feature important in the study of crystallography and material science (Chopra & Row, 2005).
Future Directions
The future directions for research on 3-chloro-N-(4-fluorophenyl)benzamide could involve further exploration of its potential as a tyrosinase inhibitor . This could have implications for the treatment of conditions related to melanin overproduction, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUABZWBUUUACJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304115 | |
Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluorophenyl)benzamide | |
CAS RN |
33489-31-5 | |
Record name | NSC164259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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